1-Ethenyl-5-methylidenecyclopenta-1,3-diene
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Overview
Description
Preparation Methods
The synthesis of 1-ethenyl-5-methylidenecyclopenta-1,3-diene typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, which involves the addition of ethene to 1,3-butadiene to form cyclohexene . This reaction is valuable in synthesis and often involves dienes substituted with electron-attracting groups and dienophiles with electron-donating groups . Industrial production methods may involve similar cycloaddition reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethenyl-5-methylidenecyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of cyclopentadiene derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include halogens, hydrogen halides, and other electrophiles. Major products formed from these reactions include substituted cyclopentadienes and other cyclic compounds.
Scientific Research Applications
1-Ethenyl-5-methylidenecyclopenta-1,3-diene has various scientific research applications, including:
Chemistry: It is used as a ligand and precursor to ligands in organometallic chemistry.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethenyl-5-methylidenecyclopenta-1,3-diene involves its interaction with molecular targets through cycloaddition reactions. These reactions typically involve the formation of new bonds between the compound and other molecules, leading to the formation of cyclic products . The pathways involved in these reactions are influenced by the electronic properties of the substituents on the diene and dienophile .
Comparison with Similar Compounds
1-Ethenyl-5-methylidenecyclopenta-1,3-diene is similar to other fulvenes, which are a class of compounds consisting of cyclopentadiene bearing a methylene substituent . Some similar compounds include:
- 5,5-Dimethyl-1-ethyl-1,3-cyclopentadiene
- Cyclopentene, 3-ethylidene-1-methyl- These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity.
Properties
CAS No. |
108593-21-1 |
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Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
1-ethenyl-5-methylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C8H8/c1-3-8-6-4-5-7(8)2/h3-6H,1-2H2 |
InChI Key |
JPKFOGQKCTWHHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC1=C |
Origin of Product |
United States |
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